Acetonylchelerythrine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Acetonylchelerythrine can be synthesized through a series of chemical reactions involving the parent compound, chelerythrineThe reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification involves techniques such as chromatography to isolate the desired compound with high purity .

化学反応の分析

Types of Reactions: Acetonylchelerythrine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

科学的研究の応用

Anticancer Activity

Acetonylchelerythrine has been investigated for its anticancer properties across various cancer types. Studies indicate that it induces apoptosis in cancer cells through reactive oxygen species (ROS)-mediated pathways. For instance:

- Renal Cell Carcinoma (RCC) : Research demonstrated that this compound inhibited colony formation and induced G2/M cell cycle arrest in RCC cells, leading to increased ROS levels and endoplasmic reticulum stress, which ultimately triggered apoptosis .

- Non-Small Cell Lung Cancer (NSCLC) : this compound has shown cytotoxic effects against NSCLC cell lines, with significant reductions in cell viability and induction of apoptosis at specific concentrations .

Inhibition of Cancer Stem Cells (CSCs)

Recent studies have highlighted the ability of this compound to inhibit CSCs, which are implicated in cancer recurrence and metastasis. The compound's mechanism includes downregulation of β-catenin, a key player in CSC maintenance. This inhibition leads to reduced tumorigenic potential and enhanced apoptotic signaling in CSC populations .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate PKC activity could be beneficial in neurodegenerative diseases by promoting neuronal survival and reducing oxidative stress.

Data Tables

Case Study 1: Renal Cell Carcinoma

A study conducted on RCC cells treated with this compound revealed that the compound caused significant apoptosis through ROS-mediated mechanisms. The research highlighted the potential of this compound as a novel therapeutic agent for RCC management, with implications for future clinical applications .

Case Study 2: Non-Small Cell Lung Cancer

In vitro experiments demonstrated that this compound effectively inhibited the growth of cisplatin-resistant NSCLC cells. The compound's ability to induce apoptosis and inhibit CSC functions was documented, suggesting its role as an alternative treatment option for resistant cancer types .

作用機序

The mechanism of action of acetonylchelerythrine involves its interaction with specific molecular targets and pathways. It acts as a potent inhibitor of protein kinase C, a key enzyme involved in cell signaling. By inhibiting this enzyme, this compound can induce apoptosis (programmed cell death) and autophagy (cellular degradation), making it effective against cancer cells .

類似化合物との比較

Chelerythrine: The parent compound, known for its potent biological activities.

Dihydrochelerythrine: A reduced form of chelerythrine with similar properties.

Chelerythrine chloride: A more water-soluble form of chelerythrine.

Uniqueness: Acetonylchelerythrine is unique due to the presence of the acetone group, which enhances its biological activity and makes it more effective in certain applications compared to its parent compound and other derivatives .

生物活性

Acetonylchelerythrine, a compound derived from various plant sources such as Zanthoxylum ailanthoides and Garcinia lucida, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

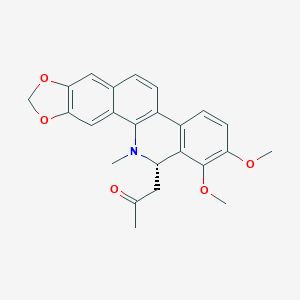

Chemical Structure and Properties

This compound is classified as a benzophenanthridine alkaloid with the chemical formula and a molecular weight of 401.44 g/mol. Its structure is characterized by a complex arrangement of rings that contributes to its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, effectively halting their proliferation.

- Apoptosis Induction : It promotes apoptosis via the mitochondrial pathway by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Antitumor Effects of this compound

2. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This activity is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.

- Cytokine Modulation : It reduces levels of IL-6 and TNF-alpha in vitro, which are key players in inflammatory responses .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been evaluated against strains such as Staphylococcus aureus and Candida albicans.

The biological activities of this compound can be attributed to its interaction with several molecular targets:

- PKC Inhibition : It acts as a selective inhibitor of protein kinase C (PKC), which is involved in cell signaling pathways related to growth and survival.

- Signal Transduction Pathways : The compound modulates key signaling pathways such as PI3K/Akt and JAK/STAT3, influencing cell proliferation and apoptosis .

Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted by Liu et al. demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro and in vivo. The treatment led to a marked decrease in tumor size and weight, correlating with increased apoptosis markers.

Study 2: Anti-inflammatory Effects in Rheumatoid Arthritis Models

In an animal model of rheumatoid arthritis, this compound reduced joint swelling and inflammation markers significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .

特性

IUPAC Name |

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTQLFWIJIABSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177404 | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22864-92-2 | |

| Record name | Acetonylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。